Tranylcypromine hydrochloride

Description

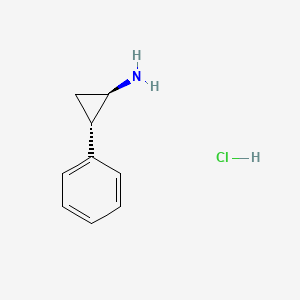

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2S)-2-phenylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEFMSTTZXJOTM-OULXEKPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047781 | |

| Record name | Tranylcypromine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57260770 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1986-47-6, 37388-05-9 | |

| Record name | Tranylcypromine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tranylcypromine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2S)-2-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tranylcypromine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for tranylcypromine (B92988) hydrochloride, a clinically significant monoamine oxidase inhibitor. The following sections detail the core synthetic strategies, experimental protocols, and relevant chemical data, offering a valuable resource for researchers and professionals in drug development and medicinal chemistry.

Introduction

Tranylcypromine, chemically known as (±)-trans-2-phenylcyclopropylamine, is a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI) used in the treatment of major depressive disorder.[1][2] Its unique cyclopropylamine (B47189) structure is a key feature for its biological activity. This guide will focus on the two predominant synthetic routes to tranylcypromine hydrochloride: one commencing with styrene (B11656) and the other with cinnamic acid.

Synthesis Pathway Starting from Styrene

This classic and widely referenced pathway involves the cyclopropanation of styrene, followed by a series of transformations to introduce the amine functionality and subsequent conversion to the hydrochloride salt.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of cis,trans-Ethyl 2-phenylcyclopropanecarboxylate

-

Procedure: Freshly distilled styrene (45.6 g, 0.438 M) is heated to 125°C in a three-necked flask under a nitrogen atmosphere. A mixture of styrene (91.2 g, 0.876 M) and ethyl diazoacetate (100 g, 0.876 M) is kept at 0°C and added dropwise to the heated styrene. The reaction temperature is maintained between 125°C and 140°C. After the addition is complete, the mixture is kept at 125°C for an additional 4 hours.[3] The crude product is a mixture of cis and trans isomers, typically in a ratio of 1:3 to 1:4.[4]

Step 2: Isomerization to trans-Ethyl 2-phenylcyclopropanecarboxylate

-

Procedure: To improve the yield of the desired trans isomer, the mixture of esters is reacted with anhydrous sodium ethoxide.[3][4] This step significantly increases the proportion of the trans isomer to over 95%.

Step 3: Hydrolysis to trans-2-Phenylcyclopropanecarboxylic Acid

-

Procedure: The trans-ethyl 2-phenylcyclopropanecarboxylate is hydrolyzed by refluxing with a solution of sodium hydroxide in a mixture of ethanol and water for approximately 9-20 hours.[5] After cooling, the solution is acidified with concentrated hydrochloric acid to precipitate the trans-2-phenylcyclopropanecarboxylic acid. The cis isomer tends to remain in solution, allowing for purification by recrystallization from hot water.[6]

Step 4: Curtius Rearrangement to trans-2-Phenylcyclopropylamine (Tranylcypromine)

-

Acid Chloride Formation: The dried trans-2-phenylcyclopropanecarboxylic acid is converted to its acid chloride by refluxing with thionyl chloride in a solvent like benzene (B151609) for about 16 hours.[5]

-

Azide Formation and Rearrangement: A solution of the acid chloride in dry toluene (B28343) is added dropwise to a heated suspension (80°C) of sodium azide in toluene. The reaction mixture is then refluxed for 3-4 hours to ensure complete formation of the acyl azide and its subsequent Curtius rearrangement to the isocyanate.[3]

-

Hydrolysis to Amine: The resulting isocyanate is hydrolyzed to the primary amine by treatment with aqueous hydrochloric acid.[6]

Step 5: Formation of this compound

-

Procedure: The free base of tranylcypromine is dissolved in a suitable solvent like absolute ethanol. An ethanolic solution of concentrated hydrochloric acid is then added until the pH is acidic. The this compound precipitates as a solid, which is then filtered, washed with ethanol, and dried.[4]

Quantitative Data

| Step | Reactants | Products | Yield | Purity | Reference(s) |

| Cyclopropanation & Isomerization | Styrene, Ethyl Diazoacetate, Sodium Ethoxide | trans-Ethyl 2-phenylcyclopropanecarboxylate | - | >95% trans | [3][4] |

| Hydrolysis | trans-Ethyl 2-phenylcyclopropanecarboxylate, NaOH | trans-2-Phenylcyclopropanecarboxylic Acid | - | - | [5][6] |

| Amine Formation (from acid chloride) & Salt Formation | trans-2-Phenylcyclopropanecarboxylic acid chloride, NaN₃, HCl | trans-2-Phenylcyclopropylamine Hydrochloride | 65% | - | [4] |

| Overall (from amine free base to sulfate (B86663) salt) | trans-2-Phenylcyclopropylamine, Sulfuric Acid | Tranylcypromine Sulfate | 64% | >99.9% (HPLC) | [7] |

Synthesis Pathway Starting from Cinnamic Acid

An alternative and more recent approach to tranylcypromine synthesis begins with cinnamic acid, avoiding the use of the potentially explosive ethyl diazoacetate.

Overall Reaction Scheme

Experimental Protocols

Step 1: Esterification of Cinnamic Acid

-

Procedure: To a mixture of cinnamic acid (200 g) in toluene (300 mL), thionyl chloride (241 g) is added at 50-60°C. After complete addition, the reaction mixture is stirred for 6 hours. Toluene and residual thionyl chloride are removed in vacuo, and isopropanol (830 mL) is added to form isopropyl cinnamate.[7]

Step 2: Cyclopropanation to trans-2-Phenylcyclopropyl Isopropyl Ester

-

Procedure: A mixture of trimethylsulfoxonium iodide (92 g) and potassium tert-butoxide (38 g) in DMSO (246 mL) is stirred for 10 minutes. This mixture is then added to a solution of isopropyl cinnamate (65 g) in DMSO (154 mL) at 55-60°C. The reaction is stirred for 1 hour at this temperature.[7]

Step 3: Hydrolysis to trans-2-Phenylcyclopropanecarboxylic Acid

-

Procedure: To the DMSO solution of the cyclopropyl (B3062369) ester, an aqueous solution of potassium hydroxide (45%, 45 mL) is added. The mixture is stirred for 2 hours at 60°C. After adding water and acidifying with hydrochloric acid, the product is extracted with toluene.[7]

Step 4: Hofmann Rearrangement to trans-2-Phenylcyclopropylamine (Tranylcypromine)

-

Amide Formation: The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride at 60°C. The acid chloride is then reacted with a source of ammonia to form trans-2-phenylcyclopropanecarboxamide.[7]

-

Rearrangement: The carboxamide undergoes a Hofmann rearrangement using an oxidant such as sodium hypochlorite to yield tranylcypromine.[7]

Step 5: Formation of Tranylcypromine Sulfate

-

Procedure: A solution of trans-2-phenylcyclopropylamine (16 g) in isopropanol (47 mL) is heated to 40°C. An aqueous solution of sulfuric acid (50%) is added at 40-50°C until a pH of 2.5-3.5 is reached. The mixture is stirred at 60°C for 30 minutes and then cooled to 0-5°C. The precipitated tranylcypromine sulfate is isolated by filtration and washed with isopropanol.[7]

Quantitative Data

| Step | Reactants | Products | Yield | Purity | Reference(s) |

| Esterification | Cinnamic Acid, Thionyl Chloride, Isopropanol | Isopropyl Cinnamate | - | - | [7] |

| Cyclopropanation | Isopropyl Cinnamate, Trimethylsulfoxonium Iodide, K-tert-butoxide | trans-2-Phenylcyclopropyl Isopropyl Ester | ~80% | - | [7] |

| Hydrolysis & Amidation | trans-2-Phenylcyclopropyl Isopropyl Ester, KOH, SOCl₂, NH₃ | trans-2-Phenylcyclopropanecarboxamide | - | - | [7] |

| Hofmann Rearrangement & Salt Formation | trans-2-Phenylcyclopropanecarboxamide, NaOCl, H₂SO₄ | Tranylcypromine Sulfate | 64% | >99.9% (HPLC) | [7] |

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways, each with its own advantages and considerations. The traditional route starting from styrene is well-established but involves the use of potentially hazardous reagents like ethyl diazoacetate. The more modern approach utilizing cinnamic acid offers a potentially safer alternative. Both methods culminate in the formation of the desired trans-isomer, which is crucial for the drug's pharmacological activity. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the laboratory synthesis and process development of this important antidepressant. Researchers should always adhere to strict safety protocols when handling the reagents mentioned in these synthetic routes.

References

- 1. veeprho.com [veeprho.com]

- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 3. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]

The Core Mechanism of Monoamine Oxidase Inhibition by Tranylcypromine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tranylcypromine (B92988) hydrochloride, a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO), has long been a subject of interest in neuropharmacology. This technical guide provides an in-depth exploration of the core mechanism by which tranylcypromine inhibits both MAO-A and MAO-B isoforms. Through a detailed examination of its chemical interaction with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, this document elucidates the radical mechanism involving the opening of tranylcypromine's cyclopropyl (B3062369) ring and the subsequent formation of a stable covalent adduct. This guide synthesizes quantitative kinetic data, details established experimental protocols for assessing MAO inhibition, and presents visual diagrams of the inhibitory mechanism and affected neurotransmitter pathways to offer a comprehensive resource for researchers in drug development and neuroscience.

Introduction

Monoamine oxidases (MAOs) are a family of flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576).[] Two isoforms, MAO-A and MAO-B, are well-characterized, differing in their substrate specificities and inhibitor sensitivities.[] The inhibition of these enzymes leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism that has been therapeutically exploited for the treatment of depression and other neurological disorders.[2]

Tranylcypromine, a synthetic analog of amphetamine, is a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[3] Its clinical efficacy is attributed to this irreversible inhibition, which necessitates the de novo synthesis of the MAO enzyme for the restoration of its activity.[4] This guide delves into the precise molecular interactions that govern this potent and long-lasting inhibitory effect.

The Chemical Mechanism of Irreversible Inhibition

The irreversible inhibition of MAO by tranylcypromine is a complex process that involves the formation of a covalent bond with the FAD cofactor at the enzyme's active site.[5] The mechanism is characterized by a radical-mediated reaction pathway.

The process can be summarized in the following steps:

-

Initial Binding: Tranylcypromine initially binds reversibly to the active site of both MAO-A and MAO-B.[5]

-

Single Electron Transfer: A single electron is transferred from the nitrogen atom of tranylcypromine's amino group to the oxidized FAD cofactor, generating a tranylcypromine radical cation and a flavin semiquinone radical.[5][6]

-

Cyclopropyl Ring Opening: The highly strained cyclopropyl ring of the tranylcypromine radical cation undergoes homolytic cleavage, resulting in the formation of a reactive radical intermediate.[5][6]

-

Covalent Adduct Formation: This reactive intermediate then forms a stable covalent bond with the FAD cofactor at the C4a position.[5][7] This covalent modification permanently inactivates the enzyme.[6]

Quantitative Analysis of MAO Inhibition

The potency and selectivity of tranylcypromine's inhibition of MAO-A and MAO-B have been quantified through various in vitro studies. The key parameters include the half-maximal inhibitory concentration (IC50), the reversible inhibition constant (Ki), and the rate of inactivation (kinact).

| Parameter | MAO-A | MAO-B | Reference |

| IC50 | 2.3 µM | 0.95 µM | [8] |

| ~0.5 µM | ~2.3 µM | [9] | |

| Ki (reversible) | ~100 µM | ~100 µM | [5] |

| kinact/Ki | 0.1 min⁻¹µM⁻¹ | 0.2 min⁻¹µM⁻¹ | [5] |

Experimental Protocols

In Vitro MAO Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the IC50 of an inhibitor using kynuramine (B1673886) as a substrate.

Materials:

-

Recombinant human MAO-A or MAO-B

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Kynuramine dihydrobromide (substrate)

-

Tranylcypromine hydrochloride (test inhibitor)

-

Clorgyline (for MAO-A) or Selegiline (for MAO-B) as a positive control

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of tranylcypromine and control inhibitors in DMSO. Serially dilute these stock solutions in potassium phosphate buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Prepare a working solution of MAO-A or MAO-B in potassium phosphate buffer.

-

Prepare a working solution of kynuramine in potassium phosphate buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well black microplate, add the test inhibitor or control in the desired concentrations. Include wells with buffer and DMSO as a negative control (100% activity).

-

Add the MAO-A or MAO-B enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes to allow for the interaction between the inhibitor and the enzyme.

-

Initiate the reaction by adding the kynuramine substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence of the product, 4-hydroxyquinoline, using an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

-

Calculate the percentage of inhibition for each concentration of tranylcypromine relative to the negative control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Determination of kinact and KI

The determination of the kinetic parameters for irreversible inhibition, kinact (the maximal rate of inactivation) and KI (the concentration of inhibitor that gives half-maximal inactivation), requires a more detailed kinetic analysis. This typically involves measuring the time-dependent loss of enzyme activity at various inhibitor concentrations.

Procedure:

-

A series of reactions are set up with a fixed concentration of MAO enzyme and substrate, and varying concentrations of tranylcypromine.

-

The reactions are initiated by the addition of the enzyme, and the product formation is monitored continuously over time (progress curves).

-

The observed rate of inactivation (kobs) is determined for each inhibitor concentration by fitting the progress curves to a first-order decay equation.

-

A secondary plot of kobs versus the inhibitor concentration is generated. This plot typically follows a hyperbolic relationship.

-

The kinact and KI values are then determined by fitting the data from the secondary plot to the Michaelis-Menten equation for irreversible inhibitors.[10]

X-ray Crystallography of MAO-B with Tranylcypromine

The crystal structure of human MAO-B in complex with tranylcypromine has been solved (PDB ID: 2XFU).[11] The general methodology for such a study is as follows:

Procedure:

-

Protein Expression and Purification: Recombinant human MAO-B is expressed in a suitable system (e.g., Pichia pastoris) and purified to homogeneity using chromatographic techniques.

-

Inhibitor Complex Formation: The purified MAO-B is incubated with an excess of tranylcypromine to ensure complete covalent modification of the FAD cofactor.

-

Crystallization: The MAO-B-tranylcypromine complex is crystallized using vapor diffusion methods. This involves screening a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature).

-

Data Collection: The crystals are cryo-cooled and subjected to X-ray diffraction using a synchrotron radiation source.

-

Structure Solution and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known MAO-B structure as a search model. The model is then refined against the experimental data to yield the final atomic coordinates.[11]

Affected Signaling Pathways

The primary consequence of MAO inhibition by tranylcypromine is the increased availability of monoamine neurotransmitters in the synaptic cleft.[4] This leads to enhanced signaling through their respective receptor systems.

Serotonergic Pathway

Increased serotonin (5-HT) levels in the synapse lead to greater activation of postsynaptic 5-HT receptors. This enhanced signaling is a key component of the antidepressant effects of tranylcypromine.

Noradrenergic Pathway

Inhibition of MAO leads to elevated norepinephrine levels, which enhances signaling through adrenergic receptors, contributing to the antidepressant and psychostimulant effects of tranylcypromine.

Dopaminergic Pathway

Increased dopamine levels resulting from MAO inhibition enhance dopaminergic neurotransmission, which is thought to play a role in the mood-elevating and rewarding effects of tranylcypromine.

References

- 2. researchgate.net [researchgate.net]

- 3. Norepinephrine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]

- 9. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

Tranylcypromine Hydrochloride: A Deep Dive into its Pharmacodynamics for Researchers

An In-Depth Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the pharmacodynamic properties of tranylcypromine (B92988) hydrochloride is paramount. This technical guide provides a comprehensive overview of its mechanism of action, receptor and enzyme interactions, and the downstream effects that underpin its therapeutic efficacy and potential side effects.

Core Mechanism of Action: Monoamine Oxidase Inhibition

Tranylcypromine is a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2] This irreversible inhibition is the cornerstone of its pharmacodynamic profile, leading to a sustained increase in the synaptic availability of key monoamine neurotransmitters. By covalently binding to the flavin adenine (B156593) dinucleotide (FAD) cofactor of the MAO enzymes, tranylcypromine effectively inactivates them.[3] The restoration of MAO activity necessitates the synthesis of new enzyme molecules, a process that can take several days to weeks, explaining the long-lasting pharmacodynamic effects despite its short plasma half-life of approximately 2.5 hours.[1][4]

The primary consequence of MAO inhibition is the reduced degradation of monoamines such as serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) in the presynaptic neuron.[2][5] This leads to an accumulation of these neurotransmitters in the cytoplasm, enhancing their vesicular storage and subsequent release into the synaptic cleft. The elevated synaptic concentrations of 5-HT, NE, and DA are believed to be the primary mechanism behind tranylcypromine's antidepressant and anxiolytic effects.[1][5]

Quantitative Analysis of Enzyme and Transporter Interactions

The following tables summarize the available quantitative data on the interaction of tranylcypromine with its primary targets and other relevant proteins.

Table 1: Monoamine Oxidase (MAO) Inhibition

| Target | Parameter | Value | Species/System |

| MAO-A | IC50 | 2.3 µM | Not Specified |

| MAO-B | IC50 | 0.95 µM | Not Specified |

Table 2: Monoamine Transporter Binding Affinity

| Target | Parameter | Value | Species/System |

| Norepinephrine Transporter (NET) | Inhibition | Potent at higher doses | Not Specified |

| Dopamine Transporter (DAT) | Weak Release | Low Potency | Not Specified |

| Serotonin Transporter (SERT) | Weak Release | Low Potency | Not Specified |

Table 3: Off-Target Interactions

| Target | Parameter | Value | Species/System |

| Lysine-Specific Demethylase 1 (LSD1/BHC110) | IC50 | < 2 µM | Not Specified |

| Cholesterol 24-hydroxylase (CYP46A1) | Inhibition | Nanomolar concentrations | Not Specified |

| Cytochrome P450 2C19 (CYP2C19) | Ki | 32 µM | Human cDNA-expressed |

| Cytochrome P450 2C9 (CYP2C9) | Ki | 56 µM | Human cDNA-expressed |

| Cytochrome P450 2D6 (CYP2D6) | Ki | 367 µM | Human cDNA-expressed |

| Dopamine D3 Receptor | Ki | 12.8 µM | Rat Brain |

Secondary Pharmacodynamic Effects

Beyond its primary role as a MAO inhibitor, tranylcypromine exhibits other pharmacodynamic properties, particularly at higher therapeutic doses.

Monoamine Reuptake Inhibition

At higher concentrations, tranylcypromine can inhibit the reuptake of norepinephrine, and to a lesser extent, dopamine.[3][6] This action contributes to the overall increase in synaptic monoamine levels, potentially augmenting its antidepressant effects. The norepinephrine reuptake inhibition may also play a role in attenuating the tyramine-induced hypertensive response.[6]

Off-Target Activities

Tranylcypromine has been shown to interact with other enzymes and receptors, although the clinical significance of these interactions is not fully elucidated.

-

Lysine-Specific Demethylase 1 (LSD1/BHC110) Inhibition: Tranylcypromine inhibits LSD1 with an IC50 value of less than 2 µM.[5] LSD1 is a histone demethylase involved in the regulation of gene expression.

-

CYP46A1 Inhibition: It has been found to inhibit CYP46A1, a cholesterol 24-hydroxylase in the brain, at nanomolar concentrations.

-

Cytochrome P450 Inhibition: In vitro studies have shown that tranylcypromine can inhibit several CYP450 enzymes, including CYP2C19, CYP2C9, and CYP2D6, with varying potencies.[7]

Pharmacodynamics of Metabolites

Tranylcypromine is metabolized in the liver to several compounds, including 4-hydroxytranylcypromine (B217116) and N-acetyltranylcypromine.[1] These metabolites are known to be less potent MAO inhibitors compared to the parent compound.[1] Further quantitative data on the pharmacodynamic profiles of these metabolites are needed for a complete understanding of their contribution to the overall therapeutic and adverse effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro and in vivo characterization of tranylcypromine's pharmacodynamics.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a common method for determining the IC50 of tranylcypromine for MAO-A and MAO-B.

Objective: To determine the concentration of tranylcypromine that inhibits 50% of the activity of MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

Tranylcypromine hydrochloride

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

96-well black microplate

-

Plate reader with fluorescence detection

Procedure:

-

Reagent Preparation: Prepare stock solutions of tranylcypromine, kynuramine, HRP, and Amplex Red in the assay buffer. Create serial dilutions of tranylcypromine to cover a wide concentration range.

-

Assay Setup: In a 96-well plate, add the assay buffer, followed by the tranylcypromine dilutions. Include wells for a positive control (a known MAO inhibitor) and a negative control (vehicle).

-

Enzyme Addition: Add the MAO-A or MAO-B enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes at 37°C) to allow for irreversible inhibition.

-

Reaction Initiation: Initiate the reaction by adding a mixture of kynuramine, HRP, and Amplex Red to each well.

-

Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals. The production of resorufin (B1680543) from Amplex Red, catalyzed by HRP in the presence of H2O2 (a byproduct of MAO activity), is proportional to MAO activity.

-

Data Analysis: Calculate the rate of reaction for each tranylcypromine concentration. Plot the percentage of inhibition against the logarithm of the tranylcypromine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity (Ki) of tranylcypromine for SERT, NET, and DAT.

Objective: To determine the Ki of tranylcypromine for monoamine transporters.

Materials:

-

Cell membranes or tissue homogenates expressing the target transporter (SERT, NET, or DAT)

-

A suitable radioligand for each transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT)

-

This compound

-

Assay buffer (e.g., Tris-HCl with appropriate salts)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare membranes from cells or tissues expressing the transporter of interest.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of tranylcypromine. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known selective inhibitor).

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each tranylcypromine concentration by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the tranylcypromine concentration and fit the data to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis in Rodent Brain

This protocol provides a general framework for measuring extracellular neurotransmitter levels in the brain of a freely moving rat following tranylcypromine administration.

Objective: To measure the effect of tranylcypromine on extracellular levels of 5-HT, NE, and DA in a specific brain region.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Microinfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ECD)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

Procedure:

-

Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum, or hippocampus). Allow the animal to recover for several days.

-

Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a baseline period to establish stable neurotransmitter levels.

-

Drug Administration: Administer tranylcypromine (e.g., via intraperitoneal injection) at the desired dose.

-

Post-Drug Collection: Continue to collect dialysate samples at the same intervals for several hours after drug administration.

-

Sample Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of 5-HT, NE, DA, and their metabolites.

-

Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the average baseline concentration for each animal. Perform statistical analysis to determine the significance of the changes over time.

Conclusion

This compound possesses a complex pharmacodynamic profile, with its primary mechanism of action being the irreversible, non-selective inhibition of MAO-A and MAO-B. This leads to a robust and sustained increase in synaptic monoamines. At higher doses, its inhibition of norepinephrine and dopamine reuptake further contributes to its neurochemical effects. While its interactions with other targets such as LSD1 and various CYP enzymes have been identified, their clinical relevance requires further investigation. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the intricate pharmacodynamics of this important therapeutic agent. A more complete quantitative understanding of its binding affinities for monoamine transporters and the pharmacodynamic properties of its metabolites will be crucial for optimizing its therapeutic use and minimizing adverse effects.

References

- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. psychiatryonline.org [psychiatryonline.org]

- 7. 2.6. Monoamine oxidases (MAO-A/-B) inhibition assay [bio-protocol.org]

Tranylcypromine Hydrochloride: An In-Depth Technical Guide to its Off-Target Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranylcypromine (B92988), a non-selective, irreversible monoamine oxidase (MAO) inhibitor, has a long history in the treatment of major depressive disorder. Its therapeutic efficacy is primarily attributed to the inhibition of MAO-A and MAO-B, leading to increased synaptic concentrations of monoamine neurotransmitters. However, the pharmacological activity of tranylcypromine extends beyond its primary targets. A comprehensive understanding of its off-target binding profile is crucial for a complete safety and efficacy assessment, and for identifying potential new therapeutic applications. This technical guide provides a detailed overview of the off-target interactions of tranylcypromine hydrochloride, presenting quantitative binding data, detailed experimental methodologies, and visualizations of affected signaling pathways.

Quantitative Off-Target Binding Profile

The following table summarizes the in vitro binding affinities of tranylcypromine for its primary and major off-targets. Data is presented as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, providing a quantitative measure of the drug's potency at each target.

| Target Family | Target | Species | Assay Type | Value (µM) | Citation |

| Primary Targets | Monoamine Oxidase A (MAO-A) | Human | Enzyme Inhibition | IC₅₀: 2.3 | [1] |

| Monoamine Oxidase B (MAO-B) | Human | Enzyme Inhibition | IC₅₀: 0.95 | [1] | |

| Off-Targets | |||||

| Cytochrome P450 Enzymes | CYP2A6 | Human | Enzyme Inhibition | Kᵢ: 0.08 | |

| CYP2C9 | Human | Enzyme Inhibition | Kᵢ: 56 (Non-competitive) | [2] | |

| CYP2C19 | Human | Enzyme Inhibition | Kᵢ: 32 (Competitive) | [2] | |

| CYP2D6 | Human | Enzyme Inhibition | Kᵢ: 367 (Competitive) | [2] | |

| Histone Demethylases | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | Human | Enzyme Inhibition | IC₅₀: < 2 | [3] |

| Monoamine Transporters | Norepinephrine Transporter (NET) | Rat | Reuptake Inhibition | Weak inhibitor at higher doses | [4][5] |

| Dopamine Transporter (DAT) | Rat | Reuptake Inhibition | Weak releasing agent | [4] | |

| Serotonin Transporter (SERT) | Rat | Reuptake Inhibition | Blocks reuptake | [6] |

Note: While tranylcypromine is known to interact with monoamine transporters, specific Kᵢ or IC₅₀ values are not consistently reported in the literature, with its action often described qualitatively as weak or occurring at higher therapeutic doses.[4][5][6]

Experimental Protocols

This section details the methodologies for key experiments cited in determining the off-target binding profile of tranylcypromine.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of tranylcypromine for MAO-A and MAO-B.

Principle: This fluorometric assay measures the production of 4-hydroxyquinoline (B1666331) from the MAO-catalyzed oxidative deamination of kynuramine (B1673886). The fluorescence of 4-hydroxyquinoline is directly proportional to MAO activity.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine dihydrobromide (substrate)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

This compound

-

Clorgyline (MAO-A selective inhibitor, for control)

-

Selegiline (MAO-B selective inhibitor, for control)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Dilute recombinant MAO-A or MAO-B to a working concentration (e.g., 5-10 µg/mL) in potassium phosphate buffer. Prepare serial dilutions of tranylcypromine and control inhibitors in the same buffer.

-

Assay Reaction: In a 96-well plate, add 50 µL of the enzyme solution to each well.

-

Add 25 µL of the tranylcypromine or control inhibitor dilutions to the respective wells. For control wells (100% activity), add 25 µL of buffer.

-

Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.

-

Reaction Initiation: Initiate the reaction by adding 25 µL of kynuramine substrate solution to all wells.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

-

Data Analysis: Calculate the percentage of inhibition for each tranylcypromine concentration relative to the control wells. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytochrome P450 (CYP) Inhibition Assay (CYP2C19 Example)

Objective: To determine the inhibition constant (Kᵢ) and mode of inhibition of tranylcypromine on CYP2C19 activity.

Principle: This assay measures the formation of a specific metabolite from a probe substrate by a recombinant human CYP enzyme. The effect of the inhibitor on the rate of metabolite formation is used to determine the inhibition parameters. For CYP2C19, the 4'-hydroxylation of (S)-mephenytoin is a commonly used probe reaction.

Materials:

-

cDNA-expressed human CYP2C19 enzyme

-

(S)-Mephenytoin (probe substrate)

-

This compound

-

NADPH regenerating system

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Acetonitrile (for reaction termination)

-

High-Performance Liquid Chromatography (HPLC) system with UV detection

Procedure:

-

Incubation Mixture Preparation: Prepare a series of incubation mixtures containing the CYP2C19 enzyme, NADPH regenerating system, and varying concentrations of both (S)-mephenytoin and tranylcypromine in the incubation buffer.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a pre-warmed solution of (S)-mephenytoin.

-

Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

-

Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

HPLC Analysis: Quantify the concentration of the 4'-hydroxy-mephenytoin metabolite in each sample using a validated HPLC-UV method.

-

Data Analysis: Determine the mode of inhibition (e.g., competitive, non-competitive) by analyzing Lineweaver-Burk or Dixon plots. Calculate the Kᵢ value using appropriate enzyme kinetic equations.

Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay

Objective: To determine the IC₅₀ of tranylcypromine for LSD1.

Principle: This assay utilizes a peroxidase-coupled system to detect the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a histone H3 peptide substrate.

Materials:

-

Recombinant human LSD1/CoREST complex

-

Monomethylated H3K4 peptide substrate

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

96-well plates

-

Spectrophotometer or fluorometer

Procedure:

-

Reagent Preparation: Prepare solutions of LSD1/CoREST, H3K4 peptide substrate, HRP, and Amplex Red in the assay buffer. Prepare serial dilutions of tranylcypromine.

-

Assay Reaction: In a 96-well plate, combine the LSD1/CoREST enzyme, HRP, and Amplex Red reagent.

-

Add the tranylcypromine dilutions to the respective wells.

-

Reaction Initiation: Initiate the reaction by adding the H3K4 peptide substrate.

-

Incubation: Incubate the plate at room temperature, protected from light.

-

Signal Detection: Monitor the increase in fluorescence or absorbance over time as Amplex Red is converted to the fluorescent product, resorufin, in the presence of H₂O₂.

-

Data Analysis: Determine the initial reaction rates from the linear portion of the progress curves. Calculate the percentage of inhibition for each tranylcypromine concentration and determine the IC₅₀ value as described for the MAO assay.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by tranylcypromine's off-target activities and a typical experimental workflow for its analysis.

Conclusion

This technical guide provides a consolidated resource on the off-target binding profile of this compound. The quantitative data presented in the summary table highlights its interactions with several clinically relevant enzymes beyond its primary MAO targets. The detailed experimental protocols offer a foundation for researchers to design and execute studies to further investigate these interactions. The signaling pathway diagrams provide a visual representation of the potential downstream consequences of tranylcypromine's off-target engagement. A thorough understanding of this broader pharmacological profile is essential for optimizing the therapeutic use of tranylcypromine and for exploring its potential in new therapeutic areas. Further research is warranted to elucidate the precise clinical implications of these off-target activities.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 4. psychiatryonline.org [psychiatryonline.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Tranylcypromine Hydrochloride: A Deep Dive into its Neuroinflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the multifaceted effects of tranylcypromine (B92988) hydrochloride on neuroinflammation. Tranylcypromine, a well-established monoamine oxidase inhibitor (MAOI), is gaining attention for its potential neuroprotective properties beyond its antidepressant effects. This document synthesizes current research, presenting key findings on its mechanisms of action, impact on inflammatory signaling pathways, and quantitative effects on inflammatory markers. Detailed experimental protocols and visual representations of signaling cascades are provided to support further research and drug development in this promising area.

Core Mechanisms of Action

Tranylcypromine hydrochloride exerts its anti-neuroinflammatory effects through two primary mechanisms:

-

Monoamine Oxidase (MAO) Inhibition: As a non-selective, irreversible inhibitor of both MAO-A and MAO-B, tranylcypromine increases the synaptic availability of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] This action is not only central to its antidepressant effects but also contributes to neuroprotection by reducing oxidative stress.[3][4] The enzymatic activity of MAO produces reactive oxygen species (ROS), and by inhibiting MAO, tranylcypromine mitigates this source of oxidative damage, a key contributor to neuroinflammation.[4]

-

Lysine-Specific Histone Demethylase 1 (LSD1) Inhibition: Tranylcypromine is also a known inhibitor of LSD1, an enzyme involved in the epigenetic regulation of gene expression.[1][5] LSD1 inhibition has been shown to downregulate the expression of pro-inflammatory genes.[6] This epigenetic modulation represents a distinct and significant pathway through which tranylcypromine can quell inflammatory responses in the central nervous system.

Impact on Microglial Activation and Cytokine Production

Microglia, the resident immune cells of the brain, are central players in neuroinflammation. Studies have demonstrated that tranylcypromine can effectively modulate microglial activation. In models of lipopolysaccharide (LPS)-induced neuroinflammation, tranylcypromine has been shown to significantly reduce microglial activation.[5][7] This is accompanied by a marked decrease in the production and expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[5][6] Interestingly, some research suggests that tranylcypromine's effects are more pronounced on microglia compared to astrocytes.[5][7]

Modulation of Inflammatory Signaling Pathways

Tranylcypromine has been found to interfere with key signaling cascades that drive the neuroinflammatory response.

TLR4/ERK/STAT3 Pathway

In models of LPS-induced neuroinflammation, tranylcypromine has been shown to modulate the Toll-like receptor 4 (TLR4) signaling pathway.[5][7] LPS, a component of the outer membrane of Gram-negative bacteria, activates TLR4, leading to a downstream cascade involving extracellular signal-regulated kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3). This pathway is crucial for the production of pro-inflammatory cytokines. Tranylcypromine can suppress the phosphorylation of ERK and the subsequent nuclear translocation of p-STAT3, thereby inhibiting the expression of inflammatory genes.[5]

HIF-1α Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a role in cellular adaptation to low oxygen conditions and has been implicated in inflammation and angiogenesis. Tranylcypromine, through its LSD1 inhibitory activity, has been shown to suppress the HIF-1α pathway.[6] This can lead to a reduction in the expression of vascular endothelial growth factor (VEGFA), a key mediator of angiogenesis, which is often associated with chronic inflammation.

Quantitative Data on Neuroinflammatory Effects

The following tables summarize quantitative data from key studies investigating the effects of tranylcypromine on markers of neuroinflammation.

Table 1: In Vitro Effects of Tranylcypromine on BV2 Microglial Cells

| Treatment | Concentration | Target | Effect | Reference |

| Tranylcypromine | 5 µM | LPS-induced IL-1β mRNA | Significant decrease | [5] |

| Tranylcypromine | 5 µM | LPS-induced IL-6 mRNA | Significant decrease | [5] |

| Tranylcypromine | 5 µM | LPS-induced p-ERK levels | Significant decrease | [5] |

| Tranylcypromine | 5 µM | LPS-induced nuclear p-STAT3 | Significant decrease | [5] |

| Tranylcypromine | up to 50 µM | Cell Viability | No cytotoxicity | [5] |

Table 2: In Vivo Effects of Tranylcypromine in Mouse Models of Neuroinflammation

| Model | Dosage | Target | Effect | Reference |

| LPS-injected wild-type mice | 3 mg/kg, i.p. | Microglial activation | Significantly reduced | [5] |

| LPS-injected wild-type mice | 3 mg/kg, i.p. | COX-2 levels | Significantly reduced | [5] |

| LPS-injected wild-type mice | 3 mg/kg, i.p. | IL-6 levels | Significantly reduced | [5] |

| 5xFAD mice (AD model) | Not specified | Aβ-induced microglial activation | Significantly decreased | [5][7] |

| Alkali burn-induced corneal neovascularization | 10 mg/kg | IL-6, IL-1β, TNF-α expression | Downregulated | [6] |

Experimental Protocols

In Vitro LPS-Induced Neuroinflammation in BV2 Microglial Cells

-

Cell Culture: BV2 microglial cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 30 minutes to induce an inflammatory response.[5]

-

Tranylcypromine Administration: Following LPS stimulation, cells are treated with this compound at the desired concentration (e.g., 5 µM) for a specified duration (e.g., 5.5 hours).[5]

-

Analysis:

-

qRT-PCR: To quantify the mRNA expression levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6).

-

Western Blot: To measure the protein levels of key signaling molecules (e.g., p-ERK, total ERK, p-STAT3).

-

Immunocytochemistry: To visualize the localization and expression of proteins of interest within the cells.

-

Cell Viability Assays (e.g., MTT, CCK-8): To assess the cytotoxicity of tranylcypromine.[5]

-

In Vivo LPS-Induced Neuroinflammation in Mice

-

Animal Model: Wild-type mice are used.

-

Tranylcypromine Administration: Mice are administered this compound (e.g., 3 mg/kg, i.p.) or a vehicle control (e.g., PBS) daily for a set period (e.g., 3 days).[5]

-

LPS Injection: Following the final dose of tranylcypromine, mice are injected with LPS (e.g., 10 mg/kg, i.p.) or PBS to induce systemic inflammation and neuroinflammation.[5]

-

Tissue Collection and Analysis:

-

Immunohistochemistry: Brain sections are stained for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).

-

Western Blot or ELISA: Brain homogenates are analyzed for the levels of pro-inflammatory cytokines and enzymes (e.g., COX-2, IL-6).

-

Conclusion and Future Directions

This compound demonstrates significant anti-neuroinflammatory properties through its dual inhibition of MAO and LSD1. Its ability to suppress microglial activation, reduce pro-inflammatory cytokine production, and modulate key inflammatory signaling pathways like TLR4/ERK/STAT3 and HIF-1α highlights its therapeutic potential for neurodegenerative and neuroinflammatory disorders.

Future research should focus on:

-

Clinical Trials: While preclinical data is promising, there is a need for well-designed clinical trials to evaluate the efficacy of tranylcypromine in treating neuroinflammatory conditions in humans.[8][9]

-

Dose-Response Studies: Further investigation is needed to determine the optimal dosing of tranylcypromine to achieve anti-neuroinflammatory effects while managing its known side effects.[10][11]

-

Combination Therapies: Exploring the synergistic effects of tranylcypromine with other anti-inflammatory or neuroprotective agents could lead to more effective treatment strategies.

-

Broader Inflammasome Interactions: Investigating the potential interaction of tranylcypromine with other inflammasomes, such as the NLRP3 inflammasome, which is implicated in various inflammatory diseases, could reveal broader mechanisms of action.[12][13][14]

The existing body of evidence strongly supports the continued investigation of this compound as a valuable pharmacological tool in the fight against neuroinflammation. Its established clinical use and known safety profile provide a solid foundation for its repurposing in this critical area of unmet medical need.

References

- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 3. psychotropical.com [psychotropical.com]

- 4. researchgate.net [researchgate.net]

- 5. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | LSD1 inhibition by this compound reduces alkali burn-induced corneal neovascularization and ferroptosis by suppressing HIF-1α pathway [frontiersin.org]

- 7. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Frontiers | Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? [frontiersin.org]

- 10. Tranylcypromine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 11. researchgate.net [researchgate.net]

- 12. Tricyclic antidepressants induce liver inflammation by targeting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

Tranylcypromine Hydrochloride: A Technical Guide to its Application in the Induction of Pluripotent Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of induced pluripotent stem cells (iPSCs) from somatic cells has revolutionized the fields of regenerative medicine, disease modeling, and drug discovery. Initially achieved by the forced expression of a specific set of transcription factors, reprogramming methods have evolved to include non-integrating approaches to enhance safety and clinical applicability. A significant advancement in this area is chemical reprogramming, which utilizes small molecules to replace some or all of the canonical transcription factors. Tranylcypromine (B92988) hydrochloride, a well-known monoamine oxidase (MAO) inhibitor, has emerged as a key small molecule in this process. Its primary role in iPSC induction stems from its potent, irreversible inhibition of Lysine-Specific Demethylase 1 (LSD1), an enzyme critical for epigenetic regulation. This guide provides an in-depth technical overview of tranylcypromine hydrochloride's mechanism of action, its use in experimental protocols, and the signaling pathways it modulates during somatic cell reprogramming.

This compound: Core Properties and Inhibitory Activity

Tranylcypromine is an epigenetic modifier that functions as an irreversible inhibitor of LSD1.[1] The catalytic site of LSD1 shares structural similarities with MAO enzymes, which explains tranylcypromine's dual inhibitory activity.[1] In the context of iPSC generation, its inhibition of LSD1 is the key mechanism of action.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (1R, 2S)- rel- 2- phenyl- cyclopropanamine, monohydrochloride | [1] |

| Alternative Names | 2-PCPA hydrochloride; Parnate; Trans-2-Phenylcyclopropylamine hydrochloride | [1] |

| CAS Number | 1986-47-6 | [1][2] |

| Molecular Formula | C₉H₁₁N · HCl | [1][2] |

| Molecular Weight | 169.65 g/mol (169.7 g/mol reported in some sources) | [1][2] |

| Purity | ≥98% | [1][2] |

| Solubility | Soluble to 100 mM in water and DMSO | [2] |

| Storage | Desiccate at Room Temperature | [2] |

Table 2: In Vitro Inhibitory Activity of Tranylcypromine

| Target | IC₅₀ Value | Reference |

| LSD1 (KDM1A) | 20.7 µM | [1][3] |

| MAO-A | 2.3 µM | [1][3] |

| MAO-B | 0.95 µM | [1][3] |

Mechanism of Action in Cellular Reprogramming

Tranylcypromine's role in iPSC generation is primarily linked to its inhibition of LSD1 (also known as BHC110 or KDM1A).[2][4] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent demethylase that removes mono- and dimethyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[4][5] The demethylation of H3K4 is associated with transcriptional repression.[4]

By inhibiting LSD1, tranylcypromine prevents the demethylation of H3K4, leading to an increase in the expression of di-methylated H3K4.[4][6] This epigenetic modification alters chromatin structure, making it more accessible for the binding of pluripotency-associated transcription factors and facilitating the reactivation of genes essential for the pluripotent state.

LSD1 inhibition by tranylcypromine promotes iPSC reprogramming through at least two distinct mechanisms:

-

Enhanced Expression of Exogenous Factors : It boosts the expression of transduced reprogramming factors, such as Oct4 and Klf4, accelerating the initial conversion of somatic cells into a pre-iPSC state.[7]

-

Metabolic Switching : LSD1 inhibition leads to the rescue of Hif1α expression. This promotes a metabolic shift from oxidative phosphorylation towards glycolysis, a hallmark of pluripotent stem cells, which is crucial for the maturation of pre-iPSCs into fully reprogrammed iPSCs.[7]

Caption: Mechanism of LSD1 inhibition by Tranylcypromine.

Experimental Protocols for iPSC Induction

Tranylcypromine is rarely used in isolation; it is a component of small molecule cocktails designed to either enhance the efficiency of factor-based reprogramming or to achieve fully chemical reprogramming.

Factor-Based Reprogramming Enhancement

A common application is to use tranylcypromine to reduce the number of required exogenous transcription factors. For instance, in combination with a GSK-3 inhibitor like CHIR99021, it enables the reprogramming of human keratinocytes using only Oct4 and Klf4, completely bypassing the need for Sox2.[2][8]

Chemical Reprogramming

Tranylcypromine is also a crucial ingredient in protocols that generate iPSCs from somatic cells using only small molecules. These protocols are typically multi-staged, with different chemical cocktails applied at each stage to guide the cells through the reprogramming process.

Table 3: Example Small Molecule Cocktails for iPSC Generation Involving Tranylcypromine

| Cell Type | Reprogramming Factors / Other Small Molecules | Tranylcypromine Conc. | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Oct4, Klf4, CHIR99021 | Not specified | [2] |

| Human Keratinocytes | Oct4, Klf4, CHIR99021 | Not specified | [1][8] |

| Mouse Embryonic Fibroblasts (MEFs) | CHIR99021, Forskolin, Valproic Acid, 3-Deazaneplanocin A, RepSox | Not specified | [1] |

| Human Somatic Cells (e.g., hADSCs) | Stage III (First 4 days): CHIR99021 (1µM), Y-27632 (10µM), PD0325901 (1µM), SB590885 (0.5µM), VPA (1000µM), DZNep (0.2µM), EPZ5676 (2µM) | 10 µM | [9] |

Generalized Protocol for Chemical Induction (Multi-Stage)

The following is a generalized workflow based on a highly efficient chemical reprogramming protocol.[9] This process involves distinct stages, each with a specific medium formulation. Tranylcypromine is typically introduced in the later stages of reprogramming.

Caption: Generalized workflow for multi-stage chemical iPSC induction.

Detailed Steps:

-

Cell Seeding: Isolate and culture somatic cells, such as human adipose-derived stromal cells (hADSCs) or adult skin fibroblasts (hASFs).

-

Stage I Induction (Approx. 12-20 days): Culture cells in a basal medium supplemented with an initial cocktail of small molecules. Hypoxic conditions (5% O₂) are often used during this stage.[9]

-

Stage II Induction (Approx. 8-12 days): Transition the cells to a second medium formulation to further the reprogramming process.

-

Stage III Induction (Approx. 8 days):

-

Days 1-4: Change to a Stage III induction medium containing multiple small molecules, including Tranylcypromine (10 µM) , Valproic Acid (VPA, 1000 µM), DZNep (0.2 µM), and EPZ5676 (2 µM).[9] A significant amount of cell death is normal during this period.[9]

-

Days 5-8: Continue with Stage III medium but remove Tranylcypromine, DZNep, and EPZ5676, and reduce the concentration of VPA (500 µM).[9]

-

-

Colony Emergence and Derivation: Primary iPSC colonies should begin to appear. These can be identified by morphology and immunostaining for pluripotency markers like OCT4.[9] Individual colonies are then picked and expanded to establish stable iPSC lines.

Quantitative Considerations and Potential Side Effects

While tranylcypromine is effective in promoting reprogramming, its use requires careful dose consideration due to potential toxicity. Studies using human iPSC-derived cerebral organoids have provided insights into its neurotoxic effects at higher concentrations.

Table 4: Effects of Tranylcypromine on iPSC-Derived Cerebral Organoids

| Concentration | Observation | Implication | Reference |

| ~1 µM | IC₅₀ (Half-maximal inhibitory concentration) calculated on cerebral organoids. | Indicates significant biological activity and potential toxicity around this concentration. | [4] |

| >1 µM | Significant increase in cleaved caspase 3 expression. | Induction of apoptosis. | [6] |

| 10 µM | Marked decrease in LSD1 expression; drastic increase in H3 dimethyl K4 protein. | Confirms target engagement and downstream epigenetic effects at this concentration. | [4] |

| 10 µM | Impaired neuron and astrocyte density and arrangement; reduced cell proliferation (Ki-67 expression). | Demonstrates neurotoxicity and structural damage at high concentrations. | [4][6] |

These findings, while not directly measuring iPSC induction efficiency, highlight the importance of optimizing tranylcypromine concentration to maximize its epigenetic reprogramming effects while minimizing cellular toxicity.[4][6] The effective concentration in reprogramming protocols (10 µM) is notably higher than the observed IC₅₀ in the organoid model, suggesting a narrow therapeutic window that may be cell-type and context-dependent.

Conclusion

This compound is a powerful tool in the field of cellular reprogramming. Its ability to irreversibly inhibit the histone demethylase LSD1 provides a potent mechanism for overcoming epigenetic barriers that prevent the re-establishment of pluripotency. When used in carefully formulated small molecule cocktails, it can reduce the reliance on genetic factors and enable fully chemical reprogramming, paving the way for the generation of safer iPSCs for clinical and research applications. However, professionals must remain mindful of its dose-dependent toxicity and the need to optimize protocols for specific cell types. Future research will likely focus on developing more specific LSD1 inhibitors with improved safety profiles and on further refining the complex interplay of small molecules required for efficient and rapid cell fate conversion.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. This compound | Monoamine Oxidase (MAO) Inhibitors: R&D Systems [rndsystems.com]

- 3. stemcell.com [stemcell.com]

- 4. Tranylcypromine Causes Neurotoxicity and Represses BHC110/LSD1 in Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoids Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Tranylcypromine Causes Neurotoxicity and Represses BHC110/LSD1 in Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoids Model [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Generation of human-induced pluripotent stem cells in the absence of exogenous Sox2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and History of Tranylcypromine Hydrochloride: A Technical Guide

An in-depth exploration of the origins, development, and foundational experimental work behind a pivotal monoamine oxidase inhibitor.

Introduction

Tranylcypromine (B92988) hydrochloride, a non-hydrazine monoamine oxidase inhibitor (MAOI), represents a significant milestone in the history of psychopharmacology. Its journey from a synthesized amphetamine analogue to a potent antidepressant is a testament to serendipity in drug discovery and the iterative process of scientific investigation. This technical guide provides a comprehensive overview of the discovery, history, and core experimental methodologies that elucidated the mechanism of action of tranylcypromine, intended for researchers, scientists, and drug development professionals.

Discovery and Historical Development

Serendipitous Origins: An Amphetamine Analogue

Tranylcypromine, chemically known as (±)-trans-2-phenylcyclopropyl-1-amine, was first synthesized in 1948 by Alfred Burger and William L. Yost at the University of Virginia.[1] It was initially developed as a structural analogue of amphetamine, with the aim of creating a novel central nervous system stimulant with a different pharmacological profile.[2] The synthesis was part of a broader exploration of arylcycloalkylamines. For over a decade, its potent monoamine oxidase-inhibiting properties remained undiscovered.[2] Initial clinical investigations explored its potential as a nasal decongestant, an application for which it proved ineffective.[2]

Unveiling the MAOI Activity and Clinical Introduction

The pivotal discovery of tranylcypromine's potent and irreversible monoamine oxidase (MAO) inhibiting properties occurred in 1959, fundamentally repositioning the compound within the therapeutic landscape.[3] This discovery was significant as tranylcypromine was not a hydrazine (B178648) derivative, unlike the first generation of MAOIs like iproniazid. This structural difference suggested it might have a more favorable therapeutic index.

Following this discovery, Smith, Kline & French introduced tranylcypromine as an antidepressant under the brand name Parnate. It was first marketed in the United Kingdom in 1960 and received U.S. FDA approval in 1961.[2]

The "Cheese Reaction" and a Near Withdrawal

The early clinical use of tranylcypromine was marked by a significant safety challenge. In 1964, reports emerged of severe hypertensive crises, some leading to intracranial bleeding and death, in patients taking the drug.[4] This led to its temporary withdrawal from the market in February 1964. Intensive investigation revealed that these adverse events were caused by a food-drug interaction. Patients consuming foods rich in tyramine (B21549), such as aged cheeses and cured meats, experienced a dangerous pressor response due to the inhibition of MAO in the gut and liver, which is responsible for metabolizing dietary tyramine.

This discovery of the "cheese reaction" was a landmark event in pharmacology, establishing the necessity of dietary restrictions for patients taking non-selective MAOIs. Tranylcypromine was reintroduced to the market later in 1964 with more limited indications and stern warnings about the required dietary modifications.[4]

Mechanism of Action: Irreversible MAO Inhibition

Tranylcypromine is a non-selective, irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[3] These enzymes are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3]

By irreversibly binding to the flavin adenine (B156593) dinucleotide (FAD) cofactor of MAO, tranylcypromine inactivates the enzyme.[] This inhibition leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft, enhancing neurotransmission. The restoration of MAO activity requires the synthesis of new enzyme molecules, a process that can take several weeks, explaining the long-lasting pharmacodynamic effects of the drug despite its short plasma half-life of about 2 hours.[3][6]

Quantitative Data

The following tables summarize key quantitative data related to the pharmacological profile of tranylcypromine.

Table 1: In Vitro MAO Inhibition

| Enzyme Isoform | IC50 (μM) | Inhibition Type | Reference |

| MAO-A | 2.3 | Irreversible, Non-selective | [7] |

| MAO-B | 0.95 | Irreversible, Non-selective | [7] |

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Time to Maximum Concentration (tmax) | 1–2 hours | [8] |

| Plasma Half-life (t1/2) | ~2 hours | [6] |

| Pharmacodynamic Half-life | ~7 days | [6] |

Table 3: Tyramine Pressor Response

| Treatment Group | Tyramine Dose to Increase Systolic BP by 30 mmHg (with a meal) | Fold Increase in Tyramine Sensitivity | Reference |

| Placebo | 1200 mg (range: 1000-1600 mg) | - | [9] |

| Tranylcypromine (10 mg b.i.d.) | 35 mg (range: 20-50 mg) | 38.2 | [9] |

| Moclobemide (B1677376) (200 mg t.i.d.) | 306 mg (range: 150-500 mg) | 5.0 | [9] |

Experimental Protocols

This section details the methodologies for key experiments that were foundational in understanding the pharmacology of tranylcypromine.

Original Synthesis of (±)-trans-2-Phenylcyclopropylamine

The original synthesis by Burger and Yost (1948) involved the reaction of styrene (B11656) with ethyl diazoacetate to form a mixture of cis- and trans-ethyl 2-phenylcyclopropanecarboxylate. This ester was then hydrolyzed to the corresponding carboxylic acid, and the trans isomer was separated by repeated crystallization. The trans-acid was then converted to the amine. A common method for the final step is a Curtius rearrangement.

A representative, improved synthesis protocol is as follows:

-

Esterification: Styrene is reacted with ethyl diazoacetate to yield ethyl 2-phenylcyclopropanecarboxylate.[10]

-

Isomerization: The resulting cis/trans ester mixture is treated with an anhydrous alkali metal alkoxide (e.g., sodium ethoxide in anhydrous ethanol) and refluxed to isomerize the cis ester to the more stable trans ester, yielding a product that is approximately 95% trans isomer.[11]

-

Hydrolysis: The trans-enriched ester is hydrolyzed with a base (e.g., sodium hydroxide) to form trans-2-phenylcyclopropanecarboxylic acid.[10]

-

Amidation: The carboxylic acid is converted to the corresponding carboxamide.

-

Hofmann Rearrangement: The trans-2-phenylcyclopropanecarboxamide is treated with a hypobromite (B1234621) or hypochlorite (B82951) solution to yield trans-2-phenylcyclopropylamine.

-

Salt Formation: The amine is then reacted with sulfuric acid to form the hydrochloride salt.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of tranylcypromine on MAO-A and MAO-B.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes.

-

Kynuramine (B1673886) (a substrate for both MAO-A and MAO-B).

-

Tranylcypromine hydrochloride.

-

Phosphate (B84403) buffer (pH 7.4).

-

Spectrofluorometer.

Procedure:

-

A reaction mixture is prepared containing the phosphate buffer, the respective MAO enzyme (MAO-A or MAO-B), and varying concentrations of tranylcypromine.

-

The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.

-

The reaction is initiated by the addition of the substrate, kynuramine.

-

The enzymatic reaction, which converts kynuramine to 4-hydroxyquinoline, is allowed to proceed for a set time at 37°C.

-

The reaction is stopped by the addition of a strong base (e.g., NaOH).

-

The fluorescence of the product, 4-hydroxyquinoline, is measured using a spectrofluorometer.

-

The percentage of inhibition for each concentration of tranylcypromine is calculated relative to a control reaction without the inhibitor.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyramine Pressor Response Study in Human Volunteers

This protocol describes a method to assess the in vivo MAO inhibition by measuring the potentiation of the pressor effects of oral tyramine. Note: This study requires strict medical supervision and emergency preparedness.

Participants:

-

Healthy adult volunteers.

-

Exclusion criteria include cardiovascular disease, hypertension, and use of contraindicated medications.

Procedure:

-

Baseline Measurement: Before administration of tranylcypromine, a baseline tyramine pressor dose is determined. Volunteers ingest increasing doses of oral tyramine until a predefined increase in systolic blood pressure (e.g., 30 mmHg) is observed. Blood pressure and heart rate are monitored continuously.

-

Drug Administration: Volunteers are administered a daily dose of tranylcypromine (e.g., 10 mg twice daily) for a specified period.

-

Tyramine Challenge: While on tranylcypromine treatment, the tyramine pressor test is repeated, starting with a much lower dose of tyramine due to expected potentiation. The dose of tyramine required to elicit the same pressor response as at baseline is determined.

-

Data Analysis: The tyramine sensitivity is calculated as the ratio of the pressor dose of tyramine before and during tranylcypromine treatment.

Measurement of Monoamine Levels in Rat Brain

This protocol outlines a method to measure the effect of tranylcypromine on the concentrations of monoamine neurotransmitters and their metabolites in different brain regions of rats.

Animals:

-

Male Sprague-Dawley rats.

Procedure:

-

Drug Administration: Rats are administered tranylcypromine (e.g., 0.5 mg/kg/day) or a vehicle control for a period of 28 days via subcutaneous osmotic minipumps.[12]

-

Tissue Collection: After the treatment period, the animals are euthanized, and their brains are rapidly dissected to isolate specific regions such as the frontal cortex, hippocampus, and striatum.

-

Sample Preparation: The brain tissue is homogenized in a suitable buffer and deproteinized.

-